KW

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

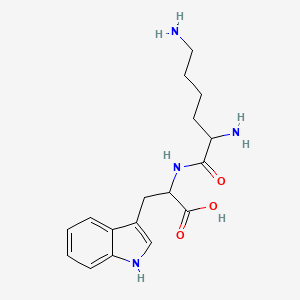

2-(2,6-diaminohexanoylamino)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c18-8-4-3-6-13(19)16(22)21-15(17(23)24)9-11-10-20-14-7-2-1-5-12(11)14/h1-2,5,7,10,13,15,20H,3-4,6,8-9,18-19H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKIPWVMZANZLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of KW?

To provide a comprehensive technical guide on the mechanism of action of "KW," it is imperative to first identify the specific molecule, compound, or agent to which "this compound" refers. The abbreviation "this compound" is not uniquely associated with a single, well-established entity in the biomedical field. It could potentially refer to a variety of substances, including, but not limited to, experimental drugs, phytochemicals, or specific proteins, where "this compound" might be an internal designation, an abbreviation of a chemical name, or initials of its discoverers.

Without a precise definition of "this compound," a detailed exposition of its mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be accurately generated.

To proceed with your request, please specify the full name of the substance designated as "this compound." For instance, if "this compound" is an abbreviation for a compound like "Kaempferol" or a specific experimental drug, providing the full name will allow for a targeted and accurate search for the necessary technical information.

Upon receiving the specific name, a thorough guide will be developed, adhering to all the requirements outlined in your request, including:

-

In-depth Mechanism of Action: A detailed explanation of the molecular interactions and cellular effects of the specified compound.

-

Structured Data Presentation: All relevant quantitative data will be summarized in clear and concise tables.

-

Detailed Experimental Protocols: Methodologies for key experiments will be described in detail.

-

Customized Visualizations: Signaling pathways and experimental workflows will be illustrated using Graphviz diagrams, following the specified formatting and color-contrast guidelines.

Whitepaper: The Core Biological Role and Function of the Ku Protein in Cellular Homeostasis and Disease

Based on your request for an in-depth technical guide on the biological role and function of "KW" in cells, it is highly likely that "this compound" is a typographical error for the Ku protein . The Ku protein (pronounced "koo") is a critical component of cellular machinery, deeply involved in processes that are fundamental to cell survival and genome integrity, making it a fitting subject for a technical whitepaper aimed at researchers and drug development professionals.

This guide will proceed under the assumption that "this compound" refers to the Ku protein.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Ku protein, a heterodimer composed of Ku70 and Ku80 subunits, is a central player in the maintenance of genomic stability. Its canonical function is in the non-homologous end-joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Beyond DNA repair, Ku has been implicated in a diverse range of cellular activities, including telomere maintenance, transcriptional regulation, and apoptosis. This technical guide provides a comprehensive overview of the multifaceted roles of the Ku protein, detailing its molecular functions, associated signaling pathways, and the experimental methodologies used for its study.

Introduction to the Ku Protein

The Ku protein is an abundant nuclear protein that forms a heterodimeric complex from two subunits, Ku70 (~70 kDa) and Ku80 (~86 kDa). These subunits join to form a ring-like structure that can thread onto the ends of double-stranded DNA (dsDNA). This unique structural feature is central to its function as an initial sensor of DNA double-strand breaks.[1] The genes encoding these subunits in humans are XRCC6 (Ku70) and XRCC5 (Ku80).

The expression of the genes for both Ku subunits is closely associated with the proliferative state of cells.[2] They are activated during the late G1 phase of the cell cycle as cells prepare for DNA synthesis and are inactivated when cells enter a differentiated, non-proliferative state.[2]

Canonical Function: Non-Homologous End-Joining (NHEJ) Pathway

Ku's most well-characterized role is as the initiator of the NHEJ pathway, which repairs DNA DSBs. These breaks can be caused by ionizing radiation, certain chemotherapeutic drugs, or physiological processes like V(D)J recombination in immune cells.[1]

The core function of Ku in NHEJ involves:

-

Rapid DNA End Binding: The Ku heterodimer quickly recognizes and binds to broken DNA ends, protecting them from degradation by nucleases.[1]

-

Recruitment of DNA-PKcs: Upon binding, Ku undergoes a conformational change that allows it to recruit the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs).[1]

-

Formation of the DNA-PK Holoenzyme: The complex of Ku and DNA-PKcs forms the active DNA-PK holoenzyme. This kinase activity is crucial for phosphorylating downstream targets to facilitate the repair process.

-

Synapsis and End Processing: DNA-PK is believed to play a role in bringing the two broken DNA ends together (synapsis) and recruiting other factors (e.g., Artemis, DNA polymerases, ligases) to process and ligate the ends.[1]

Signaling Pathway Diagram

Caption: The core signaling cascade of the Non-Homologous End-Joining (NHEJ) pathway.

Non-Canonical Functions of the Ku Protein

Emerging evidence has revealed that Ku's roles extend far beyond NHEJ. These non-canonical functions are critical for cellular homeostasis.

-

Telomere Maintenance: Ku is involved in maintaining the structure of telomeres, the protective caps (B75204) at the ends of chromosomes. It helps prevent the ends of chromosomes from being recognized as DNA breaks, thereby suppressing inappropriate repair activities that could lead to chromosomal fusions. It also plays a role in recruiting telomerase to the telomeres.

-

Transcriptional Regulation: The Ku protein can bind to specific promoter and enhancer regions of DNA to regulate gene expression. It has been shown to both activate and repress transcription of various genes, suggesting a complex regulatory role.[2]

-

Apoptosis: Ku has a debated role in apoptosis. Some studies suggest it has anti-apoptotic functions by suppressing the pro-apoptotic protein Bax, while other contexts show its involvement in initiating cell death.

-

Cell Proliferation and Senescence: Studies in knockout mice have shown that the absence of Ku leads to severe growth defects and premature senescence in cultured cells, indicating a fundamental role in cell proliferation that may be independent of its DNA repair function.[1]

Quantitative Data

The biophysical and biochemical properties of Ku have been studied extensively. The following table summarizes key quantitative data.

| Parameter | Value | Method | Significance |

| DNA Binding Affinity (Kd) | ~0.2 - 2 nM | EMSA, SPR | Demonstrates high-affinity binding to dsDNA ends, crucial for rapid DSB sensing. |

| Cellular Abundance | ~400,000 molecules/cell | Quantitative Western | High abundance ensures that DSBs are recognized quickly. |

| DNA-PKcs Activation | ~10-fold increase in kinase activity | In vitro kinase assay | Shows Ku's critical role as a co-factor for activating the DNA-PKcs enzyme. |

| Dissociation Half-life | > 60 minutes | SPR | Indicates a very stable interaction with DNA ends, preventing premature unbinding. |

EMSA: Electrophoretic Mobility Shift Assay; SPR: Surface Plasmon Resonance

Key Experimental Protocols

Studying the function of the Ku protein requires a combination of in vitro and in vivo techniques.

Protocol: Immunoprecipitation (IP) to Identify Ku-Interacting Proteins

This protocol is used to isolate the Ku protein and any associated proteins from a cell lysate.

-

Cell Lysis: Culture cells to ~80-90% confluency. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to Ku70 or Ku80 overnight at 4°C.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer).

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify Ku and its interaction partners.

Experimental Workflow Diagram

Caption: Workflow for identifying Ku protein interaction partners via immunoprecipitation.

Ku Protein in Drug Development and Disease

Given its central role in DNA repair, the Ku protein and the NHEJ pathway are significant targets in cancer therapy. Inhibiting Ku or other NHEJ components can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies, a concept known as synthetic lethality. Furthermore, mutations in Ku or dysregulation of the NHEJ pathway are associated with immunodeficiency and predisposition to cancer.

Conclusion

The Ku protein is a multifunctional entity that stands at the crossroads of DNA repair, telomere biology, and gene regulation. Its canonical role in NHEJ is indispensable for maintaining genomic integrity. However, its non-canonical functions highlight a deeper integration into the fabric of cellular life. A thorough understanding of Ku's complex biology is essential for researchers and clinicians aiming to unravel the mechanisms of genome maintenance and develop novel therapeutic strategies for cancer and other diseases.

References

An In-depth Technical Guide to the Wnt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

The Wnt signaling pathway is a crucial and evolutionarily conserved signal transduction cascade that governs a multitude of cellular processes, including cell fate determination, proliferation, migration, and tissue homeostasis.[1][2][3] Its name is a fusion of Wingless (Wg) and Int-1, its founding members in fruit flies and mice, respectively.[2] Dysregulation of this intricate network is a hallmark of various human diseases, most notably cancer.[2][3] This guide provides a comprehensive overview of the Wnt signaling pathway, with a focus on its core interactions, quantitative data, experimental protocols, and visual representations to facilitate a deeper understanding for research and therapeutic development.

Core Signaling Cascades: Canonical and Non-Canonical Pathways

The Wnt signaling network is broadly categorized into two main branches: the canonical (β-catenin-dependent) pathway and the non-canonical (β-catenin-independent) pathways.[1][3]

1. Canonical Wnt/β-Catenin Pathway: This is the most extensively studied branch of the Wnt pathway.[4] In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1][5]

The binding of a Wnt ligand to its co-receptors, a Frizzled (FZD) family protein and Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6), triggers a conformational change that recruits the Dishevelled (Dvl) protein to the plasma membrane.[1][3] This event leads to the inactivation of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[1][2] In the nucleus, β-catenin acts as a transcriptional co-activator by binding to the T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) family of transcription factors, thereby initiating the expression of Wnt target genes such as c-myc and cyclin D1.[6]

2. Non-Canonical Pathways: These pathways operate independently of β-catenin and are further divided into the Planar Cell Polarity (PCP) pathway and the Wnt/Ca2+ pathway.[2]

-

Planar Cell Polarity (PCP) Pathway: This pathway is crucial for establishing polarity within the plane of an epithelial sheet.[2][6] It involves Wnt binding to FZD and a co-receptor such as ROR2 or RYK, leading to the activation of small GTPases like RhoA and Rac.[1][3] Downstream effectors, including Rho-associated kinase (ROCK) and Jun N-terminal kinase (JNK), regulate cytoskeletal rearrangements and gene expression.[1]

-

Wnt/Ca2+ Pathway: Activation of this pathway, also initiated by Wnt-FZD interaction, leads to the activation of heterotrimeric G proteins and Phospholipase C (PLC).[6] This results in the release of intracellular calcium ions (Ca2+), which in turn activate Ca2+-sensitive enzymes such as Ca2+/calmodulin-dependent protein kinase II (CamKII) and Protein Kinase C (PKC).[1][6] This cascade influences cell adhesion and migration.[6]

Quantitative Data on Wnt Pathway Interactions

While a comprehensive database of all kinetic parameters for Wnt pathway interactions is vast, the following table summarizes key quantitative data for select interactions. This data is essential for computational modeling and a deeper understanding of pathway dynamics.

| Interacting Proteins | Dissociation Constant (Kd) | Method | Organism |

| Wnt3a - FZD8 CRD | ~2.5 nM | Surface Plasmon Resonance | Human |

| DKK1 - LRP6 | ~0.3 nM | Surface Plasmon Resonance | Human |

| Axin - GSK3β | ~50 nM | Isothermal Titration Calorimetry | Human |

| β-catenin - TCF4 | ~15 nM | Isothermal Titration Calorimetry | Human |

| APC - β-catenin | Multiple binding sites with varying affinities | Various | Human |

Note: These values are approximations from various studies and can vary based on experimental conditions.

Key Experimental Protocols

Studying the Wnt signaling pathway involves a variety of sophisticated experimental techniques. Below are detailed protocols for some of the most common and critical assays.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

Co-IP is a powerful technique to identify and validate protein-protein interactions within the Wnt pathway in their native cellular context.[7][8]

Objective: To determine if two proteins, for example, β-catenin and TCF4, interact in a cellular lysate.

Materials:

-

Cell culture expressing proteins of interest.

-

IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).[8]

-

Antibody specific to one of the proteins (the "bait," e.g., anti-β-catenin).

-

Control IgG antibody (from the same species as the bait antibody).

-

Protein A/G magnetic beads or agarose (B213101) beads.[9]

-

Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration).

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer).

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Cell Lysis: Harvest and wash cells, then lyse them in ice-cold IP Lysis Buffer.[8]

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with control IgG and Protein A/G beads for 1 hour at 4°C.[10] Pellet the beads and collect the supernatant.[10]

-

Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[10]

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.[9]

-

Washing: Pellet the beads and wash them 3-5 times with Wash Buffer to remove non-specifically bound proteins.[10]

-

Elution: Elute the protein complexes from the beads using Elution Buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein (the "prey," e.g., anti-TCF4).

Luciferase Reporter Assay for Canonical Wnt Pathway Activity

This assay is a standard method to quantify the transcriptional activity of the canonical Wnt pathway.[11][12] It utilizes a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene.[11][13]

Objective: To measure the effect of a treatment (e.g., a small molecule inhibitor) on Wnt/β-catenin signaling.

Materials:

-

Adherent cell line (e.g., HEK293T).

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash).

-

A control plasmid with a constitutively active promoter driving a different reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Wnt3a conditioned medium or recombinant Wnt3a (as a positive control).[11]

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.[11]

-

Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the normalization control plasmid.[14]

-

Treatment: After 24 hours, treat the cells with the experimental compound or Wnt3a for another 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.[11]

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.[13]

Chromatin Immunoprecipitation (ChIP) to Identify β-catenin Target Genes

ChIP is used to identify the genomic regions where a protein of interest, such as β-catenin, is bound.[15]

Objective: To determine if β-catenin binds to the promoter of a specific gene.

Materials:

-

Cell culture.

-

Formaldehyde (B43269) (for cross-linking).[15]

-

Glycine (to quench cross-linking).[15]

-

Cell Lysis Buffer.

-

Sonication equipment or micrococcal nuclease to shear chromatin.

-

Antibody against β-catenin.

-

Control IgG.

-

Protein A/G beads.

-

Wash buffers with increasing stringency.

-

Elution Buffer.

-

Proteinase K and RNase A.

-

DNA purification kit.

-

PCR or qPCR reagents and primers for the target gene promoter.

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[15]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.[16]

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-β-catenin antibody overnight at 4°C.[17]

-

Complex Capture: Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating in the presence of a high salt concentration.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.[15]

-

Analysis: Use PCR or qPCR with primers specific to the promoter of the putative target gene to quantify the amount of precipitated DNA.

Visualizing Wnt Signaling Pathways and Workflows

Diagrams are indispensable for illustrating the complex interactions within the Wnt pathway and the workflows of experimental procedures.

Caption: The Canonical Wnt/β-catenin Signaling Pathway.

Caption: The Non-Canonical Wnt/PCP Signaling Pathway.

Caption: A generalized workflow for Co-Immunoprecipitation.

References

- 1. researchgate.net [researchgate.net]

- 2. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. Integrated analysis of the Wnt responsive proteome in human cells reveals diverse and cell-type specific networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of an integrated physical and functional screening approach to identify inhibitors of the Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt signaling pathway | Abcam [abcam.com]

- 7. Principle and Protocol of Co-IP - Creative BioMart [creativebiomart.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 10. assaygenie.com [assaygenie.com]

- 11. benchchem.com [benchchem.com]

- 12. en.bio-protocol.org [en.bio-protocol.org]

- 13. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. epigenome-noe.net [epigenome-noe.net]

- 17. cusabio.com [cusabio.com]

In vitro vs in vivo effects of KW

To provide an in-depth technical guide on the in vitro versus in vivo effects of a substance, it is imperative to first identify the specific substance "KW" refers to. The acronym "this compound" is not universally defined in scientific literature and could represent a multitude of compounds, extracts, or therapeutic agents.

Without a precise definition of "this compound," it is not possible to retrieve and present the accurate, data-driven, and detailed technical guide requested. The subsequent steps of data extraction, summarization into tables, detailing of experimental protocols, and creation of specific diagrams are all contingent on this initial identification.

To proceed with generating the requested whitepaper, please specify the full name of the substance "this compound" you are interested in. For example, "this compound" could potentially refer to:

-

Kaempferol: A natural flavonol found in a variety of plants.

-

Kifunensine: An alkaloid with mannosidase-inhibiting activity.

-

A specific proprietary drug candidate designated "this compound-XXXX".

Once the identity of "this compound" is clarified, a comprehensive and accurate technical guide will be generated according to the detailed requirements provided.

An In-depth Technical Guide to KW-2189 and its Derivatives: A Core Analysis for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

KW-2189, a semi-synthetic derivative of the natural product duocarmycin B2, represents a potent class of antitumor agents.[1][2] Its enhanced water solubility and stability compared to its parent compound have made it a subject of significant interest in the field of oncology.[3][4] This technical guide provides a comprehensive overview of this compound-2189, focusing on its fundamental properties, mechanism of action, and the experimental methodologies used for its evaluation. All quantitative data are presented in structured tables for comparative analysis, and key biological processes are visualized through detailed diagrams.

Core Properties and Antitumor Activity of this compound-2189

This compound-2189 is a water-soluble compound that demonstrates significant antitumor activity against a broad spectrum of cancer types.[2][4] Its efficacy has been observed in both murine and human tumor models, including those that have shown resistance to other clinically active agents.[2]

In Vitro Cytotoxicity

The cytotoxic effects of this compound-2189 have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The cytotoxicity of this compound-2189 is significantly enhanced in the presence of carboxyl esterase, the enzyme responsible for its activation.[5]

| Cell Line | Treatment Duration | IC50 (nM) | IC50 with Carboxyl Esterase (nM) |

| NCI-H69 (Small Cell Lung Cancer) | 1 hour | 1900 | - |

| NCI-H69 (Small Cell Lung Cancer) | 96 hours | 58 | - |

| NCI-H69 (Small Cell Lung Cancer) | 4 hours | 460 | 7 (with 650 mU/ml carboxyl esterase) |

In Vivo Antitumor Efficacy

This compound-2189 has demonstrated significant tumor regression in various human tumor xenograft models in mice. Its activity is often superior to that of established chemotherapeutic agents.[2]

| Tumor Xenograft Model | Tumor Type | Outcome |

| LC-6 | Lung Carcinoma | Tumor Regression |

| St-4 | Stomach Carcinoma | Tumor Regression |

| St-40 | Stomach Carcinoma | Tumor Regression |

| Li-7 | Liver Carcinoma | Tumor Regression |

| PAN-2 | Pancreas Carcinoma | Tumor Regression |

| MX-1 | Breast Carcinoma | Tumor Regression |

Pharmacokinetics in Humans

A Phase I clinical trial provided key pharmacokinetic parameters for this compound-2189 in cancer patients.[1][6]

| Parameter | Value |

| Mean Half-life (t1/2) | 13.5 minutes |

| Plasma Clearance | 1,287 ml/min/m2 |

| Steady-state Volume of Distribution | 10,638 ml/m2 |

Mechanism of Action: DNA Alkylation and Cellular Response

The primary mechanism of action of this compound-2189 involves the alkylation of DNA, leading to a cascade of cellular events that culminate in cell death.[7]

Activation and DNA Binding

This compound-2189 is a prodrug that requires activation by intracellular carboxyl esterases.[5] This enzymatic conversion removes a protective group, generating the highly reactive cyclopropylpyrroloindole (CPI) pharmacophore. The activated compound then binds to the minor groove of DNA, with a preference for AT-rich sequences.[7][8] Following binding, it covalently alkylates the N3 position of adenine (B156593) bases.[7] This irreversible DNA modification disrupts the normal architecture of the DNA double helix.

Signaling Pathway of this compound-2189-Induced Cell Death

The DNA adducts formed by this compound-2189 trigger a complex cellular response, primarily involving the DNA damage response (DDR) pathways. This ultimately leads to the inhibition of DNA synthesis and cell cycle arrest, followed by the induction of apoptosis.[2][9]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound-2189.

Synthesis of this compound-2189

A facile, three-step synthesis for large-scale production of this compound-2189 from duocarmycin B2 has been developed, achieving a 55% overall yield.[3][10][11]

Step 1: One-pot Carbamoylation and Reduction

-

Duocarmycin B2 is subjected to carbamoylation of the phenolic hydroxyl group, followed by a reduction reaction in a one-pot synthesis to yield the hydroxy intermediate. This approach avoids the need for protecting groups.[3]

Step 2: Wagner-Meerwein Rearrangement

-

The hydroxy intermediate undergoes an acid-catalyzed Wagner-Meerwein rearrangement of the methoxycarbonyl group to produce the corresponding pyrrole compound.[11]

Step 3: Hydrobromide Salt Formation

-

The pyrrole compound is treated with hydrobromic acid to form the hydrobromide salt, this compound-2189, which can be isolated by precipitation and filtration.[3]

DNA Binding and Strand Breakage Assays

DNA Binding Assay using Plasmid DNA This assay assesses the ability of this compound-2189 to bind to DNA.

-

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound-2189

-

Carboxyl esterase

-

Reaction buffer (e.g., Tris-EDTA buffer)

-

Gel electrophoresis apparatus

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

-

-

Procedure:

-

Incubate supercoiled plasmid DNA with varying concentrations of this compound-2189, with and without pre-treatment with carboxyl esterase.

-

Run the samples on an agarose gel to separate different DNA topoisomers (supercoiled, relaxed, and linear).

-

Stain the gel and visualize the DNA bands under UV light. Binding of this compound-2189 to the plasmid DNA will alter its migration pattern.

-

Restriction Enzyme Protection Assay This assay determines the sequence-selective binding of this compound-2189.

-

Materials:

-

Plasmid DNA with known restriction sites

-

This compound-2189

-

Carboxyl esterase

-

Appropriate restriction enzymes and buffers

-

Agarose gel electrophoresis system

-

-

Procedure:

-

Treat plasmid DNA with esterase-activated this compound-2189.

-

Digest the treated and untreated DNA with specific restriction enzymes.

-

Analyze the resulting DNA fragments by agarose gel electrophoresis. Protection of a restriction site from cleavage indicates that this compound-2189 binds at or near that site.[5]

-

Alkaline Elution Assay for DNA Strand Breaks This sensitive technique is used to detect DNA single-strand breaks in cells.[12]

-

Materials:

-

Cultured cancer cells (e.g., NCI-H69)

-

This compound-2189

-

Lysis solution (e.g., containing sodium dodecyl sulfate (B86663) and proteinase K)

-

Alkaline elution buffer (pH ~12)

-

Polyvinylchloride filters

-

Fraction collector

-

Fluorometric method for DNA quantification

-

-

Procedure:

-

Treat cultured cells with this compound-2189 for a specified duration.

-

Lyse the cells directly on a filter, leaving the DNA retained on the filter.

-

Elute the DNA from the filter with an alkaline solution. The rate of elution is proportional to the number of single-strand breaks.

-

Quantify the amount of DNA in the collected fractions to determine the elution rate.[13][14]

-

Conclusion

This compound-2189 is a promising antitumor agent with a well-defined mechanism of action centered on DNA alkylation. Its favorable properties, including water solubility and potent in vivo activity, underscore its potential for further clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound-2189 and related duocarmycin derivatives. A thorough understanding of its biochemical and cellular effects is crucial for optimizing its therapeutic application and exploring novel combination strategies in cancer treatment.

References

- 1. Phase I study of the duocarmycin semisynthetic derivative this compound-2189 given daily for five days every six weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characteristics of antitumor activity of this compound-2189, a novel water-soluble derivative of duocarmycin, against murine and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A novel antitumor antibiotic, this compound-2189 is activated by carboxyl esterase and induces DNA strand breaks in human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro enhancement of antitumor activity of a water-soluble duocarmycin derivative, this compound-2189, by caffeine-mediated DNA-repair inhibition in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detection of DNA damage and repair by alkaline elution using human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alkaline elution assay as a potentially useful method for assessing DNA damage induced in vivo by diazoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of KW in [specific disease] research

To provide a comprehensive and accurate technical guide on the role of a specific factor in disease research, it is essential to first define the key terms. Please specify the molecule, gene, or compound represented by "KW" and the particular disease of interest.

Once these details are provided, a thorough review can be conducted, encompassing:

-

Signaling Pathways: A detailed examination of the molecular pathways in which this compound is involved, including upstream regulators and downstream effectors, particularly in the context of the specified disease.

-

Experimental Methodologies: A breakdown of the common experimental protocols used to investigate this compound's function, such as techniques for measuring its expression, activity, and interactions with other molecules.

-

Quantitative Data: A summary of key quantitative findings from relevant research, including data from preclinical and clinical studies, presented in a clear and comparative format.

-

Therapeutic Implications: An analysis of how understanding this compound's role in the disease could lead to the development of new therapeutic strategies.

The final output will be a detailed technical guide, tailored to an audience of researchers, scientists, and drug development professionals, complete with structured data tables and explanatory diagrams to facilitate a deeper understanding of the subject matter.

The Pharmacokinetics of Kaempferol: A Technical Guide for Researchers

An In-depth Examination of the Absorption, Distribution, Metabolism, and Excretion of a Promising Natural Flavonoid

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Kaempferol (KW), a natural flavonol found in a variety of plants. Kaempferol has garnered significant interest within the scientific community for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative pharmacokinetic data, experimental methodologies, and the key signaling pathways modulated by Kaempferol.

Quantitative Pharmacokinetic Data

The oral bioavailability of Kaempferol is generally low due to extensive first-pass metabolism in the intestine and liver. Intravenous administration results in rapid clearance and a short half-life. The following tables summarize the key pharmacokinetic parameters of Kaempferol in Sprague-Dawley rats, providing a comparative view of its disposition following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Kaempferol Following Intravenous Administration in Sprague-Dawley Rats

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | CL (L/h/kg) | Vd (L/kg) | Reference |

| 10 | - | - | 0.76 ± 0.1 | 3-4 | ~3 | 12 ± 0.4 | |

| 25 | - | - | - | 3-4 | ~3 | 8.2 ± 0.2 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution. Data are presented as mean ± standard error where available.

Table 2: Pharmacokinetic Parameters of Kaempferol Following Oral Administration in Sprague-Dawley Rats

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (F%) | Reference |

| 100 | - | ~1-2 | 7.0 ± 0.5 (portal) | ~2 | |

| 250 | - | ~1-2 | - | ~2 |

Data from portal vein cannulated rats show higher exposure before first-pass metabolism. Bioavailability is consistently low.

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from studies conducted in male Sprague-Dawley rats. The following sections detail the typical methodologies employed in these key experiments.

Animal Models and Housing

-

Species: Male Sprague-Dawley rats are commonly used.

-

Housing: Animals are typically housed in controlled environments with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

Intravenous Administration Protocol

-

Formulation: For intravenous administration, Kaempferol is often dissolved in a vehicle such as a mixture of Cremophor, Tween-80, PEG, ethanol, and water.

-

Dosing: Doses typically range from 10 to 25 mg/kg.

-

Administration: The formulation is administered as a bolus injection, usually into the tail vein.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration via cannulated vessels, often the jugular vein. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Oral Administration Protocol

-

Formulation: For oral gavage, Kaempferol is often suspended in corn oil or dissolved in a suitable vehicle.

-

Dosing: Oral doses are generally higher than intravenous doses, typically ranging from 100 to 250 mg/kg, to account for low bioavailability.

-

Administration: The formulation is administered directly into the stomach using a gavage needle.

-

Blood Sampling: Blood collection follows a similar time course as for intravenous studies to characterize the absorption and elimination phases. For studies investigating first-pass metabolism, portal vein cannulation is employed to collect blood before it enters systemic circulation.

Analytical Methodology

-

Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) are the standard analytical methods for quantifying Kaempferol in plasma samples.

-

Sample Preparation: Plasma samples typically undergo a protein precipitation step followed by liquid-liquid or solid-phase extraction to isolate the analyte and remove interfering substances.

-

Chromatographic Conditions: Reversed-phase C18 columns are commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution (e.g., water with formic acid or ammonium (B1175870) acetate) in an isocratic or gradient elution mode.

-

Detection: Detection is achieved using a UV detector or a mass spectrometer, which provides high sensitivity and selectivity.

Signaling Pathways and Experimental Workflows

Kaempferol exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

PI3K/AKT Signaling Pathway

Kaempferol has been shown to inhibit the PI3K/AKT signaling pathway, which is often dysregulated in cancer and inflammatory diseases. By downregulating this pathway, Kaempferol can induce apoptosis and inhibit cell proliferation.

Caption: Kaempferol's inhibition of the PI3K/AKT pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is another critical pathway in cell signaling that is modulated by Kaempferol. Kaempferol's interaction with this pathway can lead to the regulation of cell growth, differentiation, and apoptosis.

An In-depth Technical Guide to KW-2450 for Graduate Students, Researchers, and Drug Development Professionals

An orally active, dual inhibitor of insulin-like growth factor-1 receptor (IGF-1R) and insulin (B600854) receptor (IR) tyrosine kinases, KW-2450 has been investigated for its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of this compound-2450, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction

The insulin-like growth factor (IGF) signaling pathway plays a crucial role in the regulation of cell growth, proliferation, differentiation, and survival. Dysregulation of this pathway, often through the overexpression of the insulin-like growth factor-1 receptor (IGF-1R) or its ligands, is implicated in the development and progression of numerous human cancers.[1] The insulin receptor (IR) shares significant structural and functional homology with IGF-1R and can also contribute to tumor progression. Consequently, targeting these receptors has emerged as a promising strategy in oncology.

This compound-2450 is a small molecule, orally active tyrosine kinase inhibitor that demonstrates potent and selective inhibitory activity against both IGF-1R and the insulin receptor (IR).[1] This dual-targeting approach is designed to overcome potential resistance mechanisms associated with the inhibition of IGF-1R alone, such as signaling redundancy through the IR. This document details the preclinical and early clinical findings for this compound-2450, providing a technical resource for researchers in the field of oncology and drug development.

Mechanism of Action: Targeting the IGF-1R/IR Signaling Axis

This compound-2450 exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites within the kinase domains of IGF-1R and IR. This inhibition prevents the autophosphorylation and subsequent activation of these receptors, which in turn blocks the initiation of downstream signaling cascades critical for cancer cell proliferation and survival. The primary signaling pathways affected by this compound-2450 are the phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/extracellular signal-regulated kinase (ERK) pathways.

The following diagram illustrates the IGF-1R/IR signaling pathway and the point of intervention by this compound-2450.

Preclinical and Clinical Data Summary

The anti-tumor activity of this compound-2450 has been evaluated in a range of preclinical models and in early-phase clinical trials. The following tables summarize the key quantitative findings from these studies.

In Vitro Kinase Inhibition

| Kinase | IC50 (nmol/L) |

| IGF-1R | 7.39 |

| IR | 5.64 |

Table 1: In vitro inhibitory activity of this compound-2450 against IGF-1R and IR kinases.[2]

In Vitro Cellular Activity

| Cell Line | Cancer Type | Assay Type | Endpoint | Result |

| BT-474 | HER2-positive Breast Cancer | Apoptosis (Caspase-3/7) | Fold Change | Enhanced apoptosis with lapatinib (B449) |

| MDA-MB-361 | HER2-positive Breast Cancer | Apoptosis (Caspase-3/7) | Fold Change | Synergistic induction of apoptosis with lapatinib |

| MCF-7 | Hormone Receptor-positive Breast Cancer | Growth Inhibition | CI Value | Synergistic with 4-hydroxytamoxifen (B85900) (0.54) |

| MCF-7-Ac1 | Hormone Receptor-positive Breast Cancer | Growth Inhibition | CI Value | Synergistic with letrozole (B1683767) |

Table 2: In vitro cellular activity of this compound-2450 in breast cancer cell lines.[3] CI: Combination Index.

In Vivo Xenograft Model

| Xenograft Model | Treatment | Tumor Growth Inhibition |

| MDA-MB-361 | This compound-2450 in combination with lapatinib | Confirmed combined effect |

Table 3: In vivo anti-tumor activity of this compound-2450 in a breast cancer xenograft model.[3]

Phase I Clinical Trial Data (Monotherapy)

| Parameter | Value |

| Patient Population | Advanced Solid Tumors |

| Maximum Tolerated Dose (MTD) | 37.5 mg once daily |

| Dose-Limiting Toxicities (DLTs) | Grade 3 hyperglycemia, Grade 3 rash |

| Clinical Response | Stable disease in 4 of 10 evaluable patients |

Table 4: Summary of Phase I clinical trial results for this compound-2450 as a single agent.[2]

Phase I Clinical Trial Data (Combination Therapy)

| Parameter | Value |

| Patient Population | Advanced/metastatic HR-positive, HER2-positive breast cancer |

| Combination Agents | Lapatinib and Letrozole |

| Recommended Phase II Dose (RP2D) | This compound-2450 25 mg/day, lapatinib 1250 mg/day, letrozole 2.5 mg/day |

| Dose-Limiting Toxicities (DLTs) at higher dose | Grade 3 rash, Grade 3 hyperglycemia |

Table 5: Summary of Phase I clinical trial results for this compound-2450 in combination therapy.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound-2450.

Cell Lines and Culture Conditions

-

Cell Lines: BT-474, MDA-MB-361 (HER2-positive breast cancer), and MCF-7 (hormone receptor-positive breast cancer) can be obtained from the American Type Culture Collection (ATCC). MCF-7-Ac1, an aromatase-expressing cell line, may be available through specific research collaborations.

-

Culture Medium:

-

BT-474 and MDA-MB-361: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL bovine insulin, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Growth Inhibition Assay

-

Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media. Allow cells to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound-2450 and any combination drugs (e.g., lapatinib, 4-hydroxytamoxifen, letrozole) in the appropriate growth medium. Remove the overnight medium from the cells and add the drug-containing medium. Include vehicle-treated wells as a control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment: Cell viability can be assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTT assay. Add the reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values (the concentration of drug that inhibits cell growth by 50%) can be determined using non-linear regression analysis. For combination studies, the Combination Index (CI) can be calculated using software such as CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Caspase-3/7 Activation)

-

Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound-2450, with or without a combination agent, as described for the growth inhibition assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

-

Assay Procedure: After the desired treatment period (e.g., 24-48 hours), add the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control.

Western Blotting for Phosphorylated Proteins

-

Cell Lysis: After drug treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-IGF-1R/IR, p-Akt, p-ERK, total IGF-1R/IR, total Akt, total ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Animal Model: Use immunocompromised mice, such as athymic nude mice or NOD-scid gamma (NSG) mice.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-361) in a matrigel (B1166635) mixture into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

-

Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer this compound-2450 orally at the desired dose and schedule, alone or in combination with other agents. The control group should receive the vehicle.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., western blotting, immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis can be performed to determine the significance of tumor growth inhibition.

The following diagram outlines a typical workflow for an in vivo xenograft study.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical and first-in-human phase I studies of this compound-2450, an oral tyrosine kinase inhibitor with insulin-like growth factor receptor-1/insulin receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical and phase I clinical studies of this compound-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KW-2449 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

KW-2449 is a novel, potent, multi-targeted kinase inhibitor with significant activity against FMS-like tyrosine kinase 3 (FLT3), ABL, and Aurora kinases.[1][2][3] Of particular interest to researchers is its potent inhibition of FLT3, a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making this compound-2449 a promising candidate for targeted cancer therapy.[1][2] These application notes provide detailed protocols for the use of this compound-2449 in cell culture experiments to assess its biological activity and mechanism of action, with a focus on FLT3-mutated AML cell lines.

Mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the FLT3 signaling pathway, promoting cell proliferation and survival.[4][5] this compound-2449 effectively inhibits the autophosphorylation of FLT3 and the phosphorylation of its key downstream effector, STAT5, leading to cell cycle arrest and apoptosis in FLT3-mutated leukemia cells.[1][2][6]

Mechanism of Action: FLT3 Signaling Pathway Inhibition

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[7][8] In certain hematological malignancies, particularly acute myeloid leukemia (AML), mutations in the FLT3 gene lead to its constitutive activation, driving uncontrolled cell growth and survival.[4][5]

This compound-2449 is a potent inhibitor of FLT3 kinase activity. By binding to the kinase domain, this compound-2449 blocks the autophosphorylation of FLT3, thereby preventing the recruitment and activation of downstream signaling molecules. One of the critical downstream pathways affected is the STAT5 signaling cascade. The inhibition of FLT3 phosphorylation by this compound-2449 leads to a reduction in phosphorylated STAT5 (p-STAT5), which in turn downregulates the expression of genes involved in cell cycle progression and survival, ultimately leading to G1 cell cycle arrest and apoptosis.[1][6]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound-2449 against various kinases and its growth inhibitory effects on different leukemia cell lines.

Table 1: Kinase Inhibitory Activity of this compound-2449

| Kinase Target | IC50 (nM) |

| FLT3 | 6.6[3] |

| FLT3 (D835Y) | 1[3] |

| ABL | 14[3] |

| ABL (T315I) | 4[3] |

| Aurora A | 48[3] |

| FGFR1 | 36[3] |

Table 2: Growth Inhibitory Activity (GI50) of this compound-2449 on Leukemia Cell Lines

| Cell Line | FLT3 Status | GI50 (µM) |

| MOLM-13 | ITD | 0.024[3] |

| MV4;11 | ITD | 0.011[3] |

| 32D-FLT3-ITD | ITD | 0.024[3] |

| 32D-FLT3-D835Y | TKD Mutation | 0.046[3] |

| RS4;11 | Wild-Type | 0.23[2] |

Experimental Protocols

The following are detailed protocols for evaluating the effects of this compound-2449 in cell culture.

Protocol 1: Culturing of MOLM-14 Cells

MOLM-14 is a human acute myeloid leukemia cell line carrying an internal tandem duplication (ITD) in the FLT3 gene, making it a suitable model for studying FLT3 inhibitors.[9]

Materials:

-

MOLM-14 cell line

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Sterile cell culture flasks (T-25 or T-75)

-

Sterile centrifuge tubes

-

Incubator (37°C, 5% CO2)

-

Hemocytometer or automated cell counter

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing RPMI 1640 with 10-20% heat-inactivated FBS and 1x Penicillin-Streptomycin.[9][10]

-

Thawing Frozen Cells:

-

Quickly thaw the vial of frozen MOLM-14 cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-25 flask.

-

-

Routine Cell Culture:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[9]

-

Maintain the cell density between 0.5 x 10^6 and 1.5 x 10^6 cells/mL.[9]

-

Split the culture every 2-3 days by diluting the cell suspension with fresh complete growth medium to a seeding density of approximately 0.5 x 10^6 cells/mL.[9]

-

Protocol 2: Assessment of Cell Viability (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound-2449 on leukemia cells.

Materials:

-

MOLM-14 cells

-

This compound-2449 (stock solution in DMSO)

-

Complete growth medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MOLM-14 cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete growth medium.[11]

-

Compound Treatment:

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Protocol 3: Western Blot Analysis of FLT3 and STAT5 Phosphorylation

This protocol details the procedure to analyze the inhibition of FLT3 and STAT5 phosphorylation by this compound-2449.

Materials:

-

MOLM-14 cells

-

This compound-2449

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed MOLM-14 cells and treat with various concentrations of this compound-2449 for 1-4 hours.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.[6]

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by this compound-2449 using flow cytometry.

Materials:

-

MOLM-14 cells

-

This compound-2449

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat MOLM-14 cells with this compound-2449 at various concentrations for 24-48 hours.

-

Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound-2449 in cell culture.

References

- 1. This compound-2449, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Reactome | FLT3 Signaling [reactome.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Leibniz Institute DSMZ [dsmz.de]

- 10. Leibniz Institute DSMZ [dsmz.de]

- 11. A pharmacodynamic study of the FLT3 inhibitor this compound-2449 yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Dosage Calculation of Compound X

For Researchers, Scientists, and Drug Development Professionals

Introduction

Determining the optimal dosage of a compound in in vitro studies is a critical first step in drug discovery and development. The concentration of a test compound, herein referred to as Compound X, can significantly influence experimental outcomes, from target engagement and pathway modulation to cellular toxicity. These application notes provide a comprehensive guide to calculating and applying appropriate dosages of Compound X for in vitro experiments. The protocols outlined below are designed to be adaptable for a wide range of cell-based assays.

When establishing an effective in vitro dose, it is crucial to understand that a direct conversion from in vivo dosages is not feasible.[1] In vitro systems lack the complex pharmacokinetic and pharmacodynamic interactions of a whole organism. Therefore, the optimal in vitro concentration must be determined empirically, typically by assessing a range of concentrations to identify the desired biological effect while monitoring for cytotoxicity.

Data Presentation: Quantitative Parameters for Compound X

The following tables summarize key quantitative data for a hypothetical Compound X, with specific examples drawn from the known characteristics of the antiplatelet compound KW-7. These parameters are essential for designing and interpreting in vitro studies.

Table 1: Physicochemical and In Vitro Activity of Compound X (Example: this compound-7)

| Parameter | Value | Description | Reference |

| Molecular Weight | 395.4 g/mol | The mass of one mole of the compound. | |

| Target(s) | Cyclic Nucleotide Phosphodiesterases, Thromboxane (B8750289) Synthase | The biological molecules with which the compound interacts. | |

| Mechanism of Action | Inhibition of phosphodiesterase and thromboxane synthase, leading to increased cyclic AMP and reduced platelet aggregation. | The biochemical process through which the compound produces its effect. | |

| IC50 (cAMP-PDE) | ~10 µM | The concentration of the compound that inhibits 50% of the target enzyme's activity (cyclic AMP phosphodiesterase). | |

| IC50 (cGMP-PDE) | ~20 µM | The concentration of the compound that inhibits 50% of the target enzyme's activity (cyclic GMP phosphodiesterase). | |

| Effective Concentration (Platelet Aggregation Inhibition) | 1 - 100 µM | The concentration range over which the compound effectively inhibits platelet aggregation induced by various agonists. |

Table 2: Recommended Starting Concentration Ranges for In Vitro Assays

| Assay Type | Recommended Starting Concentration Range | Rationale |

| Target Engagement | 0.1 - 10 x IC50/EC50 | To confirm the compound interacts with its intended target within a relevant concentration range. |

| Cell Viability (e.g., MTT Assay) | 0.1 - 100 µM (or higher) | To determine the cytotoxic potential of the compound and establish a non-toxic working concentration range. |

| Signaling Pathway Analysis (e.g., Western Blot) | 0.5 - 5 x Effective Concentration | To observe changes in downstream signaling molecules at concentrations known to elicit a biological response. |

| Apoptosis (e.g., TUNEL Assay) | Concentration range determined from cell viability assays | To assess if the compound induces programmed cell death, often at concentrations approaching or exceeding the cytotoxic threshold. |

Experimental Protocols

Preparation of Stock Solutions and Working Concentrations

Objective: To prepare a concentrated stock solution of Compound X and dilute it to the desired working concentrations for treating cells in culture.

Materials:

-

Compound X (powder form)

-

Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent

-

Sterile microcentrifuge tubes

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Cell culture medium

Protocol:

-

Stock Solution Preparation (e.g., 10 mM):

-

Calculate the mass of Compound X needed to make a 10 mM stock solution. For Compound X with a molecular weight of 395.4 g/mol , this would be 3.954 mg for 1 mL of solvent.

-

Dissolve the calculated mass of Compound X in the appropriate volume of DMSO. Ensure complete dissolution by vortexing.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or as recommended by the manufacturer.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the stock solution.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all treatment groups, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).

-

Cell Viability Assessment: MTT Assay

Objective: To determine the effect of Compound X on cell viability and proliferation.[2][3][4][5]

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

Compound X working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of Compound X. Include a vehicle control (medium with the same concentration of solvent as the highest dose of Compound X) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2][5]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of Compound X that inhibits cell growth by 50%).

Apoptosis Detection: TUNEL Assay

Objective: To detect DNA fragmentation associated with apoptosis induced by Compound X.[6][7][8][9][10]

Materials:

-

Cells cultured on coverslips or in chamber slides

-

Compound X working solutions

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Cell Seeding and Treatment: Seed cells on coverslips or chamber slides and treat with Compound X at the desired concentrations for the appropriate duration. Include positive (e.g., DNase I treatment) and negative controls.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 5-10 minutes at room temperature.

-

TUNEL Staining: Wash the cells with PBS and incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

-

Nuclear Counterstaining: Wash the cells with PBS and counterstain with DAPI or Hoechst to visualize the nuclei.

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence (or another color depending on the label) within the nucleus.

-

Quantification: Determine the percentage of TUNEL-positive cells by counting the number of fluorescent nuclei relative to the total number of nuclei.

Signaling Pathway Analysis: Western Blotting

Objective: To analyze the effect of Compound X on the expression and phosphorylation of key proteins in a specific signaling pathway.[1][11][12][13]

Materials:

-

Cells cultured in larger format dishes (e.g., 6-well plates or 10 cm dishes)

-

Compound X working solutions

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins (total and phosphorylated forms)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with Compound X at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Visualization of Key Concepts

The following diagrams illustrate a general experimental workflow and common signaling pathways relevant to in vitro drug studies.

Caption: Experimental workflow for in vitro dosage determination.

Caption: The MAPK/ERK signaling pathway.

Caption: The PI3K/Akt signaling pathway.

Caption: Intrinsic and extrinsic apoptosis pathways.

References

- 1. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. broadpharm.com [broadpharm.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. m.youtube.com [m.youtube.com]

- 11. bosterbio.com [bosterbio.com]

- 12. Western Blot Protocol | Proteintech Group [ptglab.com]

- 13. benchchem.com [benchchem.com]

Best Practices for Dissolving KW-Series Compounds for Experimental Use

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the dissolution of KW-series compounds (e.g., this compound-2449, this compound-2478, this compound-6002) for in vitro experiments. Adhering to these best practices is critical for ensuring the accuracy, reproducibility, and reliability of experimental results.

Introduction

This compound-series compounds are a class of small molecule inhibitors targeting various cellular signaling pathways, making them valuable tools in cancer research and drug development.[1] Due to their generally hydrophobic nature, proper dissolution techniques are essential to maintain their stability and biological activity. Improper handling can lead to compound precipitation, degradation, or inaccurate concentrations, all of which can compromise experimental outcomes. These guidelines cover solvent selection, stock solution preparation, creation of aqueous working solutions, and stability considerations.

Solvent Selection and Solubility

The recommended solvent for preparing high-concentration stock solutions of most this compound-series compounds is anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[2] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[2] It is crucial to use a fresh or properly stored anhydrous grade of DMSO, as it is highly hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds and promote degradation.[2][3]

Data Presentation: Solubility of this compound Compounds

The following table summarizes the solubility of several common this compound-series compounds in DMSO, providing a starting point for the preparation of stock solutions.

| Compound Name | Alternative Name | Target(s) | Solubility in DMSO | Source(s) |

| This compound-2449 | - | FLT3, Aurora Kinase, ABL | ≥ 50 mg/mL (~150 mM) | [4] |

| This compound-2478 | - | Hsp90 | ≥ 115 mg/mL (~200 mM) | [5][6] |

| This compound-6002 | Istradefylline | Adenosine A2A Receptor | ~6 mg/mL (~15.6 mM) | [7] |

Note: Solubility can vary between batches. It is always recommended to perform a small-scale test if maximum concentration is required. Using fresh, anhydrous DMSO is critical for achieving these concentrations.[5][8]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution (e.g., 10 mM) of a this compound-series compound.

Materials:

-

This compound-series compound (solid form)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[2]

-

Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes

-